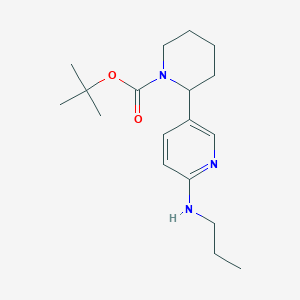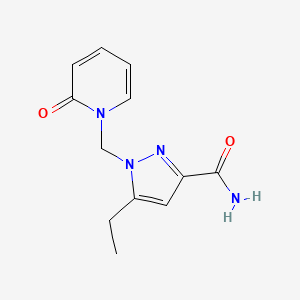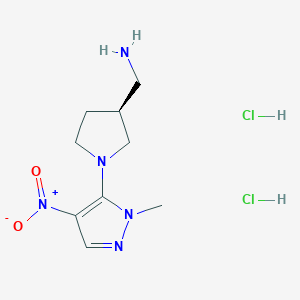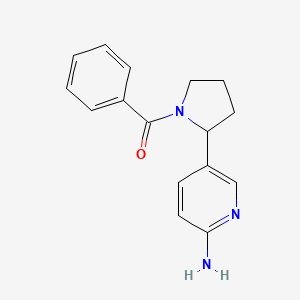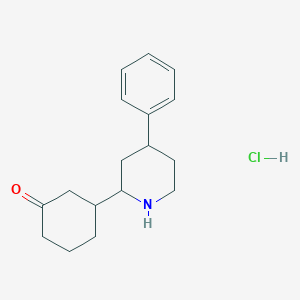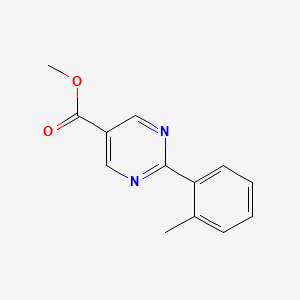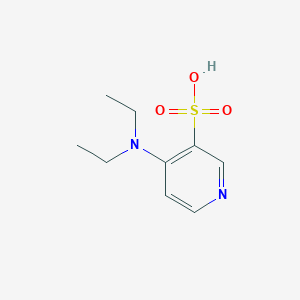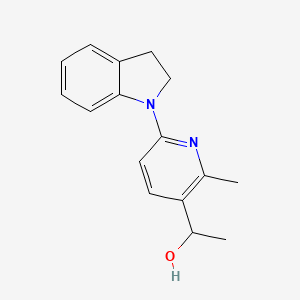
Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrimidine ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound finds use in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-(tert-butyl)-2-methylpyrimidine-4-carboxylate
- Ethyl 6-(tert-butyl)-2-aminopyrimidine-4-carboxylate
- Ethyl 6-(tert-butyl)-2-hydroxypyrimidine-4-carboxylate
Uniqueness
Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate is unique due to the presence of the chlorine atom in the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
ethyl 6-tert-butyl-2-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-8(11(2,3)4)14-10(12)13-7/h6H,5H2,1-4H3 |
Clé InChI |
PBAOWQSLNDXRSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC(=N1)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
